molecular formula C17H16N4O2S B11516238 (2E,5Z)-5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one

Cat. No.: B11516238
M. Wt: 340.4 g/mol
InChI Key: YCLWBTANIRFGDN-MECHWNOSSA-N
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Description

(2E,5Z)-5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one typically involves the condensation of 1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 3-methyl-2-(methylimino)-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E,5Z)-5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,5Z)-5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, a pyrazole moiety, and specific substituents

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

(5Z)-5-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N4O2S/c1-11(22)21-10-13(15(19-21)12-7-5-4-6-8-12)9-14-16(23)20(3)17(18-2)24-14/h4-10H,1-3H3/b14-9-,18-17?

InChI Key

YCLWBTANIRFGDN-MECHWNOSSA-N

Isomeric SMILES

CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C\3/C(=O)N(C(=NC)S3)C

Canonical SMILES

CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)N(C(=NC)S3)C

Origin of Product

United States

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